molecular formula C16H24ClNO5 B5123150 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

Cat. No.: B5123150
M. Wt: 345.8 g/mol
InChI Key: SFFFNDRNEJHJQT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a benzodioxole moiety and a morpholine ring, which are connected through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Attachment of the Propanol Chain: The benzodioxole moiety is then reacted with an appropriate halogenated propanol derivative in the presence of a base to form the intermediate compound.

    Introduction of the Morpholine Ring: The intermediate is further reacted with 2,6-dimethylmorpholine under suitable conditions to yield the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodioxole and morpholine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
  • 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-amine
  • 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-thiol

Uniqueness

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.ClH/c1-11-6-17(7-12(2)22-11)8-13(18)9-19-14-3-4-15-16(5-14)21-10-20-15;/h3-5,11-13,18H,6-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFNDRNEJHJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC3=C(C=C2)OCO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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